molecular formula C11H13NO B1304170 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 493-50-5

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B1304170
CAS No.: 493-50-5
M. Wt: 175.23 g/mol
InChI Key: XPXZIZIGEKZVMQ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C11H13NO It is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom and an aldehyde group at the 6-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine to form the tetrahydroquinoline ring system. The reaction conditions typically involve acidic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

    Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a neuroprotective agent and its effects on neurotransmitter systems is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound may increase the levels of neurotransmitters in the brain, potentially offering neuroprotective effects. Additionally, its structure allows it to interact with dopamine receptors, influencing dopaminergic signaling pathways.

Comparison with Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the aldehyde group.

    6-Methyl-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the aldehyde group and has a methyl group at the 6-position.

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but has a methoxy group at the 6-position instead of an aldehyde group.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of both a methyl group at the nitrogen atom and an aldehyde group at the 6-position. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXZIZIGEKZVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383140
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-50-5
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1-methyl-1,2,3,4-tetrahydroquinoline (4.4 g, ca. 30.0 mmol) in DMF (30 mL) was added POCl3 (2.8 mL, 30.0 mmol, 1.0 eq) at 0° C. The mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured onto ice then extracted with Et2O (3×50 mL). The combined organic layers were dried over Na2SO4 then concentrated to give a crude product which was purified by flash column chromatography (0-20% EtOAc in hexanes) to afford the title compound (2.17 g, 12.4 mmol, 41% over two steps).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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